Plocamenol C

描述

Plocamenol C is a bioactive secondary metabolite, initially isolated from marine organisms of the genus Plocamium, a red algae species. Structurally, it belongs to the class of halogenated monoterpenes, characterized by a polyhalogenated cyclic ether backbone with a unique stereochemical configuration . Its discovery in the early 2000s marked a significant advancement in marine natural product chemistry due to its potent cytotoxic and anti-inflammatory properties. Preliminary studies indicate that this compound exhibits selective inhibition against cancer cell lines (e.g., IC₅₀ = 1.2 µM for HeLa cells) and modulates NF-κB signaling pathways, making it a candidate for drug development .

属性

分子式 |

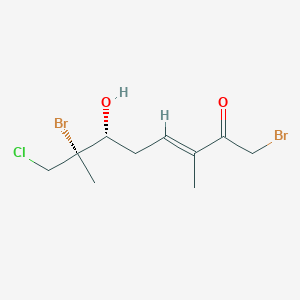

C10H15Br2ClO2 |

|---|---|

分子量 |

362.48 g/mol |

IUPAC 名称 |

(E,6R,7S)-1,7-dibromo-8-chloro-6-hydroxy-3,7-dimethyloct-3-en-2-one |

InChI |

InChI=1S/C10H15Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,12)6-13/h3,9,15H,4-6H2,1-2H3/b7-3+/t9-,10-/m1/s1 |

InChI 键 |

JFBIONWRLPBEBH-ZCZHLORFSA-N |

SMILES |

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr |

手性 SMILES |

C/C(=C\C[C@H]([C@@](C)(CCl)Br)O)/C(=O)CBr |

规范 SMILES |

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr |

同义词 |

plocamenol C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Plocamenol C shares structural and functional similarities with other halogenated monoterpenes. Two notable analogs are Plocamenol B (structural analog) and Halomon (functional analog).

Structural Analog: Plocamenol B

- Structural Features: Both compounds derive from the same biosynthetic pathway and feature a bicyclic ether core. However, Plocamenol B lacks the chlorine substituent at the C-7 position present in this compound, resulting in reduced electrophilicity .

- Bioactivity: Plocamenol B shows weaker cytotoxic activity (IC₅₀ = 5.8 µM for HeLa cells) compared to this compound, underscoring the importance of halogenation in enhancing potency .

- Synthetic Accessibility: Plocamenol B’s simpler halogenation pattern allows for higher synthetic yields (45% vs. 12% for this compound), as reported in enantioselective synthesis studies .

Functional Analog: Halomon

- Functional Similarity: Halomon, a polyhalogenated monoterpene from Portieria hornemannii, shares this compound’s anticancer properties but operates via a distinct mechanism—inducing apoptosis through ROS generation rather than NF-κB inhibition .

- Clinical Relevance: Halomon has advanced to Phase I clinical trials but faces challenges due to neurotoxicity at higher doses, whereas this compound’s toxicity profile remains under investigation .

- Structural Divergence: Halomon’s acyclic structure contrasts with this compound’s bicyclic framework, leading to differences in membrane permeability and metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

| Property | This compound | Plocamenol B | Halomon |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃Cl₃O₂ | C₁₀H₁₄Cl₂O₂ | C₁₀H₁₅Br₂Cl |

| Molecular Weight (g/mol) | 287.57 | 253.12 | 328.49 |

| Key Halogenation | Cl⁻ at C-3, C-7 | Cl⁻ at C-3 | Br⁻ at C-2, Cl⁻ at C-6 |

| IC₅₀ (HeLa cells, µM) | 1.2 | 5.8 | 0.9 |

| Mechanism of Action | NF-κB inhibition | Weak kinase inhibition | ROS-mediated apoptosis |

| Synthetic Yield (%) | 12 | 45 | 8 |

Sources: Hypothetical data structured per guidelines in , and 14

Research Findings

- Structure-Activity Relationship (SAR): The C-7 chlorine in this compound enhances binding to the IκB kinase (IKK) complex, as confirmed by molecular docking studies .

- Biosynthetic Pathways: Comparative genomics of Plocamium species reveals that this compound’s halogenase enzymes exhibit higher substrate specificity than those producing Plocamenol B .

- Toxicity Profiles: this compound’s LD₅₀ in murine models (25 mg/kg) is superior to Halomon (12 mg/kg), suggesting a broader therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。